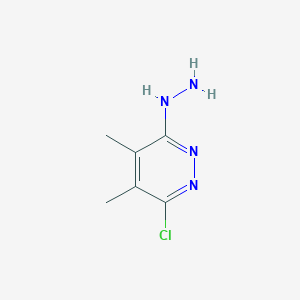

3-Chloro-6-hydrazinyl-4,5-dimethylpyridazine

Vue d'ensemble

Description

3-Chloro-6-hydrazinyl-4,5-dimethylpyridazine, also known as CHPD, is a compound with the chemical formula C6H9ClN4 . It has a molecular weight of 172.62 . The compound is available in powder form .

Synthesis Analysis

The synthesis of 3-Chloro-6-hydrazinyl-4,5-dimethylpyridazine involves the reaction of 3,6-Dichloro-4,5-dimethylpyridazine with hydrazine monohydrate . The reaction is carried out at 90°C for 4 hours . After the reaction, the mixture is mixed with water, and the precipitate is filtered off, washed with water, and dried over phosphorus pentoxide .Molecular Structure Analysis

The InChI code for 3-Chloro-6-hydrazinyl-4,5-dimethylpyridazine is 1S/C6H9ClN4/c1-3-4(2)6(9-8)11-10-5(3)7/h8H2,1-2H3,(H,9,11) . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

3-Chloro-6-hydrazinyl-4,5-dimethylpyridazine is a powder that is stored at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available at this time.Applications De Recherche Scientifique

- CHPD exhibits potential as an anticancer agent . Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies explore its mechanism of action and potential synergy with existing chemotherapeutic drugs .

- CHPD demonstrates antibacterial activity against certain Gram-positive and Gram-negative bacteria. Investigations focus on its mode of action, potential targets, and its role in combating bacterial infections .

- Scientists have explored CHPD’s antiviral properties, especially against RNA viruses. It may interfere with viral replication or entry mechanisms. Further research aims to elucidate its efficacy against specific viruses .

- CHPD interacts with specific enzymes and receptors. For instance, it may inhibit kinases or other cellular pathways. Researchers investigate its selectivity and potential therapeutic applications .

- CHPD serves as a ligand in coordination chemistry. Its unique structure allows for complexation with metal ions, leading to novel materials, catalysts, or luminescent compounds. Researchers explore its coordination behavior and applications in materials science .

- Due to its hydrazine group, CHPD can be used for bioconjugation . Researchers functionalize it with specific tags or labels for imaging, drug delivery, or targeted therapy. Its stability and reactivity are critical factors in this context .

Anticancer Research

Antibacterial Properties

Antiviral Studies

Inhibitor of Enzymes and Receptors

Materials Science and Coordination Chemistry

Bioconjugation and Labeling

These applications highlight the versatility of 3-Chloro-6-hydrazinyl-4,5-dimethylpyridazine across diverse scientific disciplines. Researchers continue to explore its potential, and further studies will enhance our understanding of its properties and applications . If you need more detailed information on any specific area, feel free to ask!

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has several hazard statements including H302, H312, H314, H317, H318, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Propriétés

IUPAC Name |

(6-chloro-4,5-dimethylpyridazin-3-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN4/c1-3-4(2)6(9-8)11-10-5(3)7/h8H2,1-2H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWQGBKWNXRDFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN=C1NN)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-hydrazinyl-4,5-dimethylpyridazine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-butyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2660726.png)

![N-[(1H-imidazol-2-yl)methyl]acetamide](/img/structure/B2660727.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2660729.png)

![2-Benzyl-2-azabicyclo[2.2.1]heptane](/img/structure/B2660733.png)

![2-(4-(Tert-butyl)phenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2660739.png)

![Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate](/img/structure/B2660741.png)

![3-(4-methoxyphenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide](/img/structure/B2660742.png)

![benzyl 2-[8-(butan-2-yl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2660747.png)